5-Bromo-2-methyl-1H-pyrrole-3-carboxylic acid
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Overview
Description
5-Bromo-2-methyl-1H-pyrrole-3-carboxylic acid is a heterocyclic organic compound with the molecular formula C6H6BrNO2. This compound is characterized by a pyrrole ring substituted with a bromine atom at the 5-position, a methyl group at the 2-position, and a carboxylic acid group at the 3-position. It is a valuable intermediate in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-methyl-1H-pyrrole-3-carboxylic acid typically involves the bromination of 2-methyl-1H-pyrrole-3-carboxylic acid. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions usually involve stirring the mixture at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the product. The use of automated systems and advanced purification techniques such as crystallization and chromatography further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-methyl-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium diisopropylamide (LDA) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
Substitution: Formation of various substituted pyrrole derivatives.
Oxidation: Formation of 5-bromo-2-methyl-1H-pyrrole-3-carboxaldehyde or this compound.
Reduction: Formation of 5-bromo-2-methyl-1H-pyrrole-3-methanol.
Scientific Research Applications
5-Bromo-2-methyl-1H-pyrrole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the design of anti-cancer and anti-inflammatory agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-Bromo-2-methyl-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile in substitution reactions, facilitating the formation of covalent bonds with nucleophiles. Additionally, the carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1H-pyrrole-2-carboxylic acid: Similar structure but lacks the methyl group at the 2-position.
2-Methyl-1H-pyrrole-3-carboxylic acid: Similar structure but lacks the bromine atom at the 5-position.
5-Methyl-1H-pyrazole-3-carboxylic acid: Similar structure but contains a pyrazole ring instead of a pyrrole ring
Uniqueness
5-Bromo-2-methyl-1H-pyrrole-3-carboxylic acid is unique due to the presence of both the bromine atom and the methyl group, which confer distinct chemical properties and reactivity. This combination allows for versatile modifications and applications in various fields of research and industry .
Properties
Molecular Formula |
C6H6BrNO2 |
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Molecular Weight |
204.02 g/mol |
IUPAC Name |
5-bromo-2-methyl-1H-pyrrole-3-carboxylic acid |
InChI |
InChI=1S/C6H6BrNO2/c1-3-4(6(9)10)2-5(7)8-3/h2,8H,1H3,(H,9,10) |
InChI Key |
ARNBEZLLGGOUGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(N1)Br)C(=O)O |
Origin of Product |
United States |
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